molecular formula C13H20N2O B15068441 (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B15068441
M. Wt: 220.31 g/mol
InChI Key: VYDZZJINJXHJEH-UHFFFAOYSA-N
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Description

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like H₂O₂ or TBHP.

    Reduction: Using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted tetrahydroquinolines.

Scientific Research Applications

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(8-ethoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3

InChI Key

VYDZZJINJXHJEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(CC(C2)CN)C

Origin of Product

United States

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